CYP3A4 Inhibitory Activity: Ethyl 5-oxo-5-(2-pyridyl)valerate (4g) vs. Free Acid Analog (6b)
In a head-to-head comparison within a series of rationally designed ritonavir analogs, the ethyl ester derivative (4g) demonstrated superior binding and inhibition of human CYP3A4 compared to the corresponding free acid analog (6b) [1].
| Evidence Dimension | CYP3A4 Binding Affinity and Inhibitory Potency |
|---|---|
| Target Compound Data | Ks = 0.040 ± 0.001 µM; IC50 = 0.31 ± 0.04 µM |
| Comparator Or Baseline | Free acid analog (6b): Ks = 0.122 ± 0.002 µM; IC50 = 0.54 ± 0.05 µM |
| Quantified Difference | The target compound (4g) exhibits a 3.1-fold lower Ks and a 1.7-fold lower IC50, indicating stronger binding and greater potency. |
| Conditions | Recombinant human CYP3A4 in a reconstituted system with CPR, using 7-benzyloxy-4-(trifluoromethyl)-coumarin (BFC) as a substrate. |
Why This Matters
The superior CYP3A4 inhibitory profile of the ethyl ester derivative (4g) is critical for applications in pharmacoenhancement, where potent inhibition of drug-metabolizing enzymes is required to boost the bioavailability of co-administered therapeutics.
- [1] Samuels, E. R., & Sevrioukova, I. F. (2019). Structure–Activity Relationships of Rationally Designed Ritonavir Analogs: Impact of Side-Group Stereochemistry, Headgroup Spacing, and Backbone Composition on the Interaction with CYP3A4. Biochemistry, 58(15), 2077–2087. View Source
